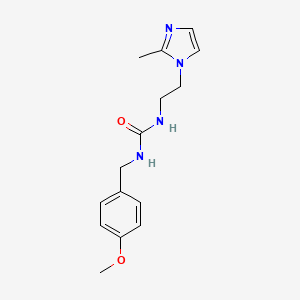

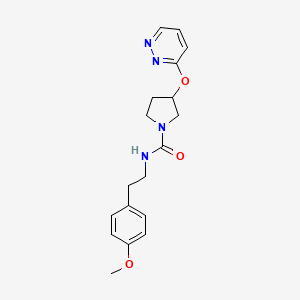

1-(4-methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Applications De Recherche Scientifique

Synthesis and Pharmacokinetics Applications

Synthesis of Deuterium-Labeled Derivatives for Pharmacokinetic Studies : A study focused on synthesizing a stable deuterium-labeled derivative of a related compound for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis. This process aids in the investigation of drug absorption and distribution, indicating its utility in pharmacokinetic studies (Liang et al., 2020).

Organic Chemistry and Catalysis

Development of New Protecting Groups for Carboxylic Acids : Research into the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters showcased the compound's role as a new protecting group for carboxylic acids. This method is compatible with several functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990).

Spectroscopic and Computational Studies

Spectroscopic Characterization and Computational Studies : A research effort involved the synthesis and characterization of ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives, employing techniques like NMR, FT-IR, UV-Vis, and X-ray diffraction. Computational methods including density functional theory (DFT) and time-dependent DFT (TDDFT) were applied to study the optimized geometry, nonlinear optical (NLO) properties, and molecular orbitals of the compounds, revealing their potential in technological applications (Haroon et al., 2019).

Chemical Synthesis and Ligand Development

Efficient Transesterification/Acylation Reactions : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), demonstrated efficiency as catalysts in transesterification involving various esters and alcohols. The study highlights the synthesis of aryl- or alkyl-substituted NHC catalysts, showcasing the compound's relevance in facilitating acylation reactions (Grasa, Gueveli, Singh, & Nolan, 2003).

Antimicrobial Activity

Antimicrobial Activity of Schiff Bases : Research into imino-4-methoxyphenol thiazole derived Schiff bases explored their synthesis and antimicrobial activity against bacteria and fungi. The study evaluated the compounds' efficacy in inhibiting microbial growth, contributing to the understanding of their potential applications in antimicrobial treatments (Vinusha et al., 2015).

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[2-(2-methylimidazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-12-16-7-9-19(12)10-8-17-15(20)18-11-13-3-5-14(21-2)6-4-13/h3-7,9H,8,10-11H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOBHXBYAOPYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2992265.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2992272.png)

![3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2992273.png)

![2-phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2992275.png)

![5-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992279.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2992281.png)

![7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2992285.png)